2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions The process may start with the preparation of the 1,3-benzodioxole derivative, followed by the formation of the thieno[3,2-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which may confer specific biological activities and chemical reactivity not found in simpler compounds.
Properties
Molecular Formula |
C26H25N3O4S2 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C26H25N3O4S2/c1-17(7-8-18-5-3-2-4-6-18)27-23(30)15-35-26-28-20-11-12-34-24(20)25(31)29(26)14-19-9-10-21-22(13-19)33-16-32-21/h2-6,9-13,17H,7-8,14-16H2,1H3,(H,27,30) |
InChI Key |
CSLAIYDSYZZDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3 |
Origin of Product |
United States |
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